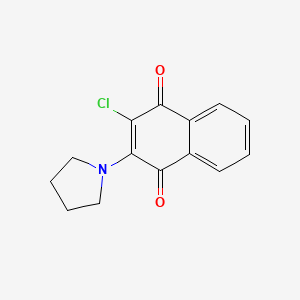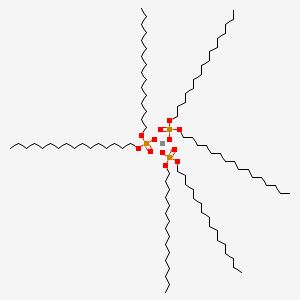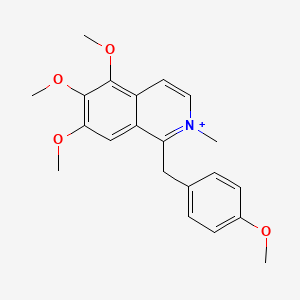
Isoquinolinium, 5,6,7-trimethoxy-1-((4-methoxyphenyl)methyl)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinolinium, 5,6,7-trimethoxy-1-((4-methoxyphenyl)methyl)-2-methyl- is a natural product found in Thalictrum minus with data available.
Applications De Recherche Scientifique
1. Chemical Reactions and Synthesis
Isoquinolinium compounds have been extensively studied in chemical reactions and synthesis. For instance, studies have explored the cycloaddition reactions of isoquinolinium derivatives, leading to the formation of complex heterocyclic structures (Kobayashi et al., 1975). Another research focused on the Bischler-Napieralski reaction of bromomethoxyphenyl derivatives, highlighting their potential in synthesizing methoxy-indolo[2,1‐a]isoquinolines with potential antitumor properties (Ambros, Angerer, & Wiegrebe, 1988).
2. Biological Activity
Several studies have investigated the biological activities of isoquinolinium compounds. One research evaluated the neuromuscular blocking properties of isoquinolinium bisquaternary compounds, finding them to be effective in producing non-depolarizing neuromuscular block in various animals (Hughes, 1972). Methoxylated tetrahydroisoquinolinium derivatives have been examined for their affinity for apamin-sensitive binding sites, showing significant results in blocking apamin-sensitive afterhyperpolarization in rat dopaminergic neurons (Graulich et al., 2006).
3. Structural Studies and Synthons
Isoquinolinium salts have been used in structural studies and as synthons in organic chemistry. The Smiles rearrangement in isoquinolinium salts has been documented, providing insights into the structural transformations of these compounds (Mizuta, Naruto, & Nishimura, 1987). Additionally, the use of arylsilanes in directed Pictet-Spengler cyclizations for the regiospecific synthesis of isoquinoline alkaloids demonstrates the versatility of these compounds in synthetic pathways (Miller & Tsang, 1988).
Propriétés
| 6882-14-0 | |
Formule moléculaire |
C21H24NO4+ |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
5,6,7-trimethoxy-1-[(4-methoxyphenyl)methyl]-2-methylisoquinolin-2-ium |
InChI |
InChI=1S/C21H24NO4/c1-22-11-10-16-17(13-19(24-3)21(26-5)20(16)25-4)18(22)12-14-6-8-15(23-2)9-7-14/h6-11,13H,12H2,1-5H3/q+1 |
Clé InChI |
QEYACURRVKYESS-UHFFFAOYSA-N |
SMILES |
C[N+]1=C(C2=CC(=C(C(=C2C=C1)OC)OC)OC)CC3=CC=C(C=C3)OC |
SMILES canonique |
C[N+]1=C(C2=CC(=C(C(=C2C=C1)OC)OC)OC)CC3=CC=C(C=C3)OC |
| 6882-14-0 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



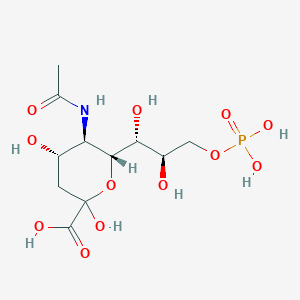
![N-[diethylamino(2-diphenylphosphanylethynyl)phosphanyl]-N-ethylethanamine](/img/structure/B1616736.png)
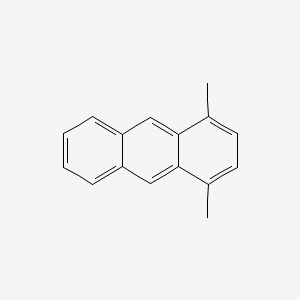
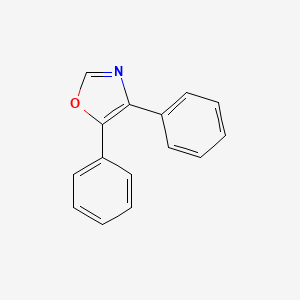
![Ethyl 4-hydroxybenzo[h]quinoline-3-carboxylate](/img/structure/B1616741.png)
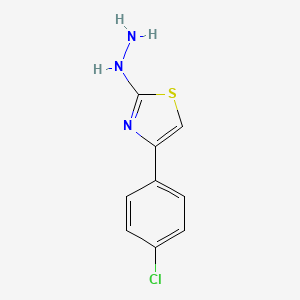
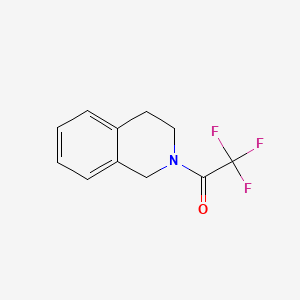
![3-Iodothieno[2,3-b]pyridine](/img/structure/B1616747.png)
